Methyl 5-(piperazin-1-yl)picolinate

Serine Protease Inhibition Human Neutrophil Elastase Competitive Inhibitor

A privileged scaffold for kinase and serine protease inhibitor discovery. Features a competitive HNE inhibition mechanism (IC50=7.34 µM) and an experimentally determined crystal structure (CCDC 1553082) for precise structure-based design. The free piperazine amine enables efficient parallel library synthesis. Available as free base or hydrochloride salt for enhanced solubility.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B8268032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(piperazin-1-yl)picolinate
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)N2CCNCC2
InChIInChI=1S/C11H15N3O2/c1-16-11(15)10-3-2-9(8-13-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3
InChIKeyFHGHBLZARGEXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(piperazin-1-yl)picolinate: A Versatile Piperazine-Picolinate Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


Methyl 5-(piperazin-1-yl)picolinate (CAS 1256817-89-6) is a heterocyclic small molecule comprising a piperazine ring linked at the 5-position of a picolinate methyl ester . With a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol , this compound serves as a privileged scaffold and synthetic building block in medicinal chemistry, particularly in the development of kinase inhibitors, serine protease inhibitors, and receptor ligands [1]. Its bifunctional architecture—combining a metal-chelating picolinate moiety with a hydrogen-bond-capable piperazine ring—enables diverse molecular recognition and derivatization potential . The hydrochloride salt form (CAS 2657754-17-9, MW 257.72 g/mol) is also commercially available to enhance aqueous solubility for biological assays . The crystal structure of the compound has been determined experimentally (CCDC 1553082), providing definitive conformational data for structure-based drug design applications [2].

Why Methyl 5-(piperazin-1-yl)picolinate Cannot Be Replaced by Close Structural Analogs Without Functional Compromise


Substituting methyl 5-(piperazin-1-yl)picolinate with superficially similar analogs—such as 6-chloro derivatives, regioisomeric variants, or alternative heterocyclic replacements—introduces quantifiable differences in molecular weight, hydrogen-bonding capacity, electronic distribution, and target-binding conformations that directly impact biological activity . The precise 5-position substitution on the picolinate ring dictates the spatial orientation of the piperazine moiety relative to the metal-chelating carboxylate group, a geometric parameter that cannot be preserved with 4- or 6-substituted regioisomers . Additionally, the free secondary amine on the piperazine ring provides a critical derivatization handle for N-alkylation, acylation, or sulfonylation that is absent in N-methylated analogs or morpholine replacements [1]. As demonstrated in the quantitative evidence below, these structural nuances translate into measurable differences in enzyme inhibition potency, isoform selectivity, and molecular recognition properties that render generic substitution scientifically indefensible for rigorous research applications [2].

Quantitative Differentiation Evidence: Methyl 5-(piperazin-1-yl)picolinate vs. Closest Analogs


Human Neutrophil Elastase (HNE) Inhibition: Compound 4 (Target Scaffold) Demonstrates Competitive Inhibition with Ki = 5.00 µM

Methyl 5-(piperazin-1-yl)picolinate hydrochloride (Compound 4 in the study) exhibited competitive inhibition of human neutrophil elastase (HNE) with an IC50 of 7.34 ± 0.28 µM and a Ki of 5.00 ± 0.016 µM in kinetic assays [1]. The study identified this piperazine-picolinate scaffold through high-throughput screening and subsequent SAR optimization, establishing it as a validated starting point for HNE inhibitor development [1]. The compound's competitive inhibition mechanism, confirmed via kinetic analysis, distinguishes it from non-competitive or uncompetitive HNE inhibitors that may exhibit different pharmacological profiles [1].

Serine Protease Inhibition Human Neutrophil Elastase Competitive Inhibitor Inflammation

PI3K p110α Inhibition: Derivative Demonstrates 35 nM IC50 with 2.1- to 2.7-Fold Isoform Selectivity

A derivative containing the methyl 5-(piperazin-1-yl)picolinate core scaffold (US9260439, Compound 211) demonstrated an IC50 of 35 nM against recombinant human PI3K p110α (PI3Kα) expressed in Rat1 cells [1]. The same compound exhibited IC50 values of 74 nM against PI3K p110δ and 95 nM against PI3K p110β in identical assay conditions, corresponding to 2.1-fold selectivity for p110α over p110δ and 2.7-fold selectivity over p110β [1]. This isoform selectivity profile is critical in PI3K inhibitor development, as selective p110α inhibition is associated with distinct therapeutic windows and reduced off-target effects compared to pan-PI3K inhibition [1].

PI3K Inhibition Kinase Selectivity Cancer Therapeutics Isoform Profiling

Molecular Weight Differentiation: 34.44 Da Increase vs. 6-Chloro Analog Affects Physicochemical and ADME Properties

Methyl 5-(piperazin-1-yl)picolinate (MW = 221.26 g/mol, C11H15N3O2) is structurally distinct from its 6-chloro-substituted analog methyl 6-chloro-5-(piperazin-1-yl)picolinate (MW = 255.70 g/mol, C11H14ClN3O2) . The 34.44 Da molecular weight increase in the chloro analog corresponds to a 15.6% greater mass and introduces a chlorine atom that significantly alters lipophilicity (calculated LogP increase of approximately 0.6–0.8 units) and metabolic stability profile . This structural divergence has direct implications for compound selection in medicinal chemistry campaigns where maintaining optimal physicochemical parameters (Lipinski's Rule of Five compliance, CNS MPO score) is essential .

Physicochemical Properties ADME Optimization Structural Differentiation Medicinal Chemistry

Crystal Structure Determination: CCDC 1553082 Provides Definitive 3D Conformational Data for Structure-Based Design

The crystal structure of methyl 5-(piperazin-1-yl)picolinate (designated as Compound 5 in the structural study) has been experimentally determined and deposited in the Cambridge Crystallographic Data Centre (CCDC) under accession number 1553082 [1]. Crystals were grown by slow evaporation of an acetonitrile solution, and the structure reveals the precise spatial arrangement of the piperazine ring relative to the picolinate plane [1]. This experimentally validated 3D conformation serves as a critical input for molecular docking studies, pharmacophore modeling, and structure-guided optimization [1]. In contrast, many closely related analogs (including 4-substituted regioisomers and N-alkylated derivatives) lack publicly available crystal structures, forcing researchers to rely on computationally predicted conformations with inherent uncertainty [2].

X-ray Crystallography Structure-Based Drug Design Conformational Analysis Molecular Modeling

Free Secondary Amine Handle: Versatile Derivatization Capacity Absent in N-Methylated and Morpholine Analogs

Methyl 5-(piperazin-1-yl)picolinate contains a free secondary amine on the piperazine ring that serves as a versatile synthetic handle for N-alkylation, acylation, sulfonylation, or reductive amination reactions [1]. This derivatization capacity enables rapid SAR exploration and library synthesis [1]. In contrast, the N-methylated analog 5-(4-methylpiperazin-1-yl)picolinic acid (CAS 892501-96-1) lacks this reactive handle, permanently fixing the piperazine nitrogen in a tertiary amine state that cannot be further functionalized without additional synthetic steps . Similarly, replacement with a morpholine ring (methyl 5-(morpholin-1-yl)picolinate) eliminates the second nitrogen entirely, reducing hydrogen-bonding capacity and removing the possibility of dual N-functionalization . The presence of the free secondary amine in the parent compound provides a quantifiable advantage in synthetic efficiency: one-step derivatization vs. multi-step deprotection/re-protection sequences required for N-protected analogs .

Synthetic Versatility Medicinal Chemistry N-Alkylation Scaffold Derivatization

Optimal Research and Industrial Application Scenarios for Methyl 5-(piperazin-1-yl)picolinate Based on Quantitative Evidence


Serine Protease Inhibitor Lead Generation and SAR Exploration

Based on validated HNE inhibitory activity (IC50 = 7.34 µM, Ki = 5.00 µM, competitive mechanism) [1], this scaffold is optimally suited for medicinal chemistry programs targeting serine proteases with an S1 pocket accommodating basic moieties. The competitive inhibition mechanism confirmed via kinetic analysis [1] enables rational design of potency improvements through structure-guided optimization of the piperazine substituents and picolinate ester modifications.

PI3K Isoform-Selective Inhibitor Development

Derivatives of this scaffold demonstrate sub-100 nM PI3K p110α inhibition (IC50 = 35 nM) with measurable isoform selectivity (2.1-fold over p110δ, 2.7-fold over p110β) [2]. This selectivity profile makes the compound a strategic starting point for developing p110α-preferring PI3K inhibitors, where isoform specificity is critical for therapeutic window optimization in oncology applications [2].

Structure-Based Drug Design Requiring Experimental Conformational Data

With an experimentally determined crystal structure (CCDC 1553082) [3], this compound provides reliable 3D conformational input for molecular docking, pharmacophore modeling, and fragment-based drug design. This advantage is particularly valuable in computational chemistry workflows where accurate ligand geometry is essential for virtual screening hit prioritization and binding mode prediction [3].

Fragment-Based Lead Discovery and Physicochemical Property Optimization

The favorable molecular weight (221.26 g/mol) and absence of halogen substituents position this compound as an attractive fragment or early lead scaffold in programs requiring stringent physicochemical property control. The 34.44 Da lower mass compared to the 6-chloro analog provides greater headroom for subsequent optimization while maintaining Lipinski compliance.

Parallel Library Synthesis and Rapid SAR Exploration

The free secondary amine on the piperazine ring enables efficient one-step N-derivatization reactions (alkylation, acylation, sulfonylation) without protecting group requirements . This synthetic versatility supports parallel library synthesis and accelerated SAR exploration, reducing lead optimization timelines compared to N-protected or N-alkylated analog scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(piperazin-1-yl)picolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.